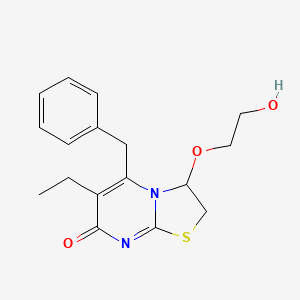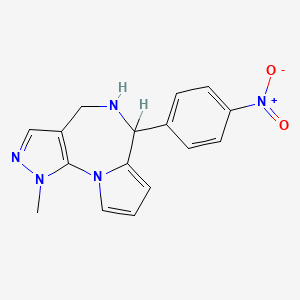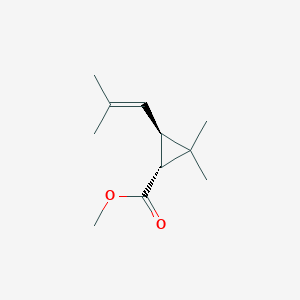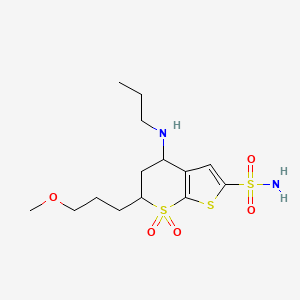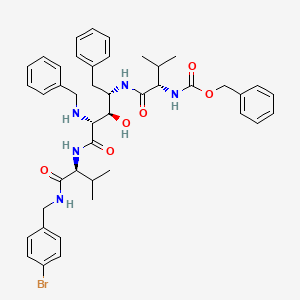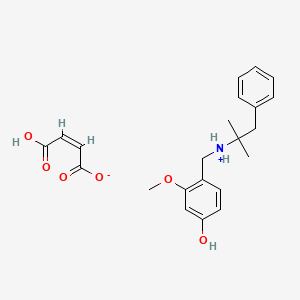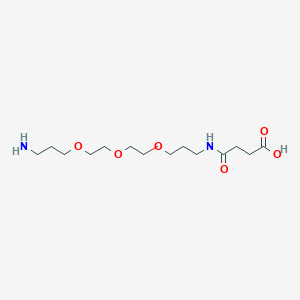
1-Amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- is a polyether compound characterized by its flexible and hydrophilic nature. It is commonly used as an extended linker in solid-phase immunoassays due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- typically involves the substitution of 4,7,10-trioxatridecane at positions 1 and 13 by an amino group and a 3-carboxypropanamido group, respectively . The reaction conditions often require a controlled environment to ensure the correct positioning of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale organic synthesis techniques, including the use of automated synthesizers to ensure precision and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxypropanamido groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- has a wide range of scientific research applications:
Chemistry: Used as a linker in solid-phase synthesis and immunoassays.
Biology: Employed in the study of molecular interactions and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophilic nature.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- involves its ability to act as a flexible linker, facilitating the binding of various molecules in solid-phase immunoassays. The molecular targets and pathways involved include interactions with specific antibodies and antigens, enhancing the sensitivity and specificity of immunoassays .
Comparación Con Compuestos Similares
Similar Compounds
1,13-diamino-4,7,10-trioxatridecanesuccinamic acid: A similar compound with comparable structural properties.
N-FMoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediaMine: Another related compound used in similar applications.
Uniqueness
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- stands out due to its specific substitution pattern and its use as an extended linker in solid-phase immunoassays. Its hydrophilic nature and flexibility make it particularly valuable in applications requiring precise molecular interactions.
Propiedades
Número CAS |
723312-72-9 |
|---|---|
Fórmula molecular |
C14H28N2O6 |
Peso molecular |
320.38 g/mol |
Nombre IUPAC |
4-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H28N2O6/c15-5-1-7-20-9-11-22-12-10-21-8-2-6-16-13(17)3-4-14(18)19/h1-12,15H2,(H,16,17)(H,18,19) |
Clave InChI |
FRJNIHLOMXIQKH-UHFFFAOYSA-N |
SMILES canónico |
C(CN)COCCOCCOCCCNC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


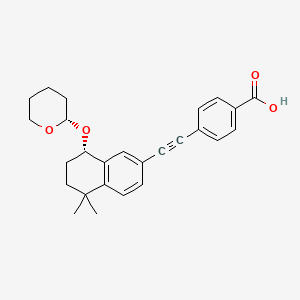
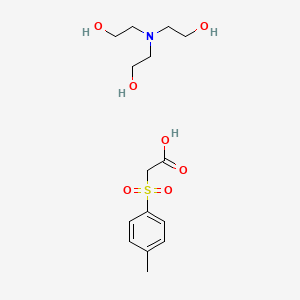

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)

